![molecular formula C28H24N2O3 B3026307 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol CAS No. 1878151-58-6](/img/structure/B3026307.png)
5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol
Overview
Description
“5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol” is a chemical compound. Indoles, which are part of this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids, has attracted the attention of the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Scientific Research Applications
Antifungal Activity
Kumbicin C has demonstrated potent antifungal properties. In a study, it inhibited the growth of Candida albicans (a yeast) and Saccharomyces cerevisiae (another yeast) . These findings suggest its potential as an antifungal agent.
Antiviral Activity
Indole derivatives, to which Kumbicin C belongs, have shown promise in antiviral research. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated antiviral effects against Coxsackie B4 virus .
Anticancer Potential
Researchers have explored indole derivatives for their anticancer effects. While specific studies on Kumbicin C are limited, related compounds have shown promise. For instance:
- Novel (E)-3-(5-substituted-1H-indol-3-yl)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl) prop-2-en-1-one derivatives were examined for anticancer activity .
Anti-HIV Properties
Although not directly studied for Kumbicin C, indole derivatives have been investigated as anti-HIV agents .
Anti-Inflammatory and Antioxidant Effects
While specific data on Kumbicin C are scarce, indole derivatives often exhibit anti-inflammatory and antioxidant activities .
Other Potential Applications
Indole derivatives have also been associated with:
Mechanism of Action
Kumbicin C, also known as 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol, is a bis-indolyl benzenoid compound . It is a fungal metabolite produced by Aspergillus kumbius . This article will discuss the mechanism of action of Kumbicin C, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Kumbicin C primarily targets NS-1 mouse myeloma cells and the Gram-positive bacterium Bacillus subtilis . The compound inhibits the growth of these cells, indicating its potential as an anti-tumor and antibacterial agent .
Mode of Action
It is known that kumbicin c interacts with its targets (ns-1 mouse myeloma cells and bacillus subtilis) and inhibits their growth
Biochemical Pathways
Given its inhibitory effects on ns-1 mouse myeloma cells and bacillus subtilis, it is likely that kumbicin c affects pathways related to cell growth and proliferation .
Result of Action
The primary result of Kumbicin C’s action is the inhibition of growth of NS-1 mouse myeloma cells and Bacillus subtilis . This suggests that Kumbicin C may have potential therapeutic applications in the treatment of certain types of cancer and bacterial infections .
Action Environment
It is known that kumbicin c is a fungal metabolite produced by aspergillus kumbius, suggesting that its production and activity may be influenced by the environmental conditions suitable for this fungus .
properties
IUPAC Name |
5,8-bis(1H-indol-3-yl)-7-methoxy-2,2-dimethylchromen-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-28(2)13-12-18-23(19-14-29-21-10-6-4-8-16(19)21)25(31)27(32-3)24(26(18)33-28)20-15-30-22-11-7-5-9-17(20)22/h4-15,29-31H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDQEFLDBAHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C(=C(C(=C2O1)C3=CNC4=CC=CC=C43)OC)O)C5=CNC6=CC=CC=C65)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kumbicin C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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